Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core modified with a carbamate ester at position 7 and an isopentyl (3-methylbutyl) group at position 3. This compound belongs to a class of molecules explored for pharmacological applications, particularly in central nervous system (CNS) modulation and enzyme inhibition, owing to its structural resemblance to bioactive oxazepine derivatives .
Properties
IUPAC Name |
ethyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-6-24-18(23)20-14-7-8-16-15(11-14)21(10-9-13(2)3)17(22)19(4,5)12-25-16/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCXLDCLKIQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 440.5 g/mol. The compound features a unique structural combination of an oxazepine core and an isopentyl side chain, which may influence its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₄ |
| Molecular Weight | 440.5 g/mol |
| Structural Features | Oxazepine core, Isopentyl group |
Research indicates that this compound may exhibit various biological activities through interactions with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to therapeutic effects.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of specific functional groups may confer antimicrobial activity against various pathogens.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacterial strains.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other oxazepine derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the benzo[b][1,4]oxazepin scaffold or analogous carbamate/ester functionalities. Key differences in substituents, molecular properties, and reported activities are highlighted.
Tert-Butyl Carbamate Analogs
- (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate ():
- Substituents : Tert-butyl carbamate at position 3, methyl group at position 4.
- Molecular Weight : 292.33 g/mol.
- Key Difference : The tert-butyl group enhances steric bulk and lipophilicity compared to the ethyl carbamate in the target compound. This may influence solubility and metabolic stability .
Isobutyl-Substituted Derivatives
- N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide (): Substituents: Isobutyl group at position 5, 2-methylbenzamide at position 5. Molecular Weight: 380.5 g/mol. Key Difference: Replacement of the ethyl carbamate with a benzamide moiety alters hydrogen-bonding capacity and target selectivity. The isobutyl group (vs.
Ethyl Carbamate/Benzoate Derivatives
Compounds from (e.g., I-6230, I-6473) share the ethyl ester/carbamate motif but lack the oxazepin core:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate.
- Comparison : These molecules exhibit phenyl-ester scaffolds with pyridazine or isoxazole substituents. Unlike the target compound, they lack the fused oxazepin ring, resulting in distinct conformational dynamics and likely divergent pharmacological targets (e.g., kinase inhibition vs. CNS activity) .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-...carbamate (Target) | Benzo[b][1,4]oxazepin | Ethyl carbamate (7), isopentyl (5) | ~380 (estimated) | High lipophilicity, rigid scaffold |
| (S)-tert-butyl (5-methyl-4-oxo-...carbamate | Benzo[b][1,4]oxazepin | Tert-butyl carbamate (3), methyl (5) | 292.33 | Enhanced steric bulk |
| N-(5-isobutyl-3,3-dimethyl-4-oxo-...2-methylbenzamide | Benzo[b][1,4]oxazepin | 2-methylbenzamide (7), isobutyl (5) | 380.5 | Amide-mediated H-bonding |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Phenyl-benzoate | 3-methylisoxazole, phenethoxy | ~341 (estimated) | Isoxazole-driven electron effects |
Pharmacological and Physicochemical Implications
- Bioactivity : Carbamate esters (as in the target) are generally more hydrolytically stable than tert-butyl carbamates but less stable than benzamides, influencing pharmacokinetic profiles .
- Target Selectivity : The oxazepin core’s rigidity may favor binding to enzymes or receptors requiring planar aromatic interactions, contrasting with flexible phenyl-ester derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
